2-(9-Oxoxanthen-2-yl)propionic Acid
Overview
Description
2-(9-Oxoxanthen-2-yl)propionic Acid: is a chemical compound with the molecular formula C16H12O4 . It is a derivative of xanthene, a tricyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including materials science and polymer chemistry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Oxoxanthen-2-yl)propionic Acid typically involves the reaction of xanthone with propionic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(9-Oxoxanthen-2-yl)propionic Acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group in the xanthene moiety to an alcohol group. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound can participate in substitution reactions, where functional groups on the xanthene ring are replaced with other groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated xanthene derivatives.
Scientific Research Applications
Chemistry: 2-(9-Oxoxanthen-2-yl)propionic Acid is used as a photobase generator in polymer chemistry. It releases a strong base upon exposure to UV light, which initiates polymerization reactions. This property makes it valuable in the production of photoresists and other light-sensitive materials.
Biology: In biological research, this compound can be used as a fluorescent probe due to its xanthene core. It can help in the visualization of cellular structures and processes under a fluorescence microscope.
Medicine: Although not widely used in medicine, derivatives of this compound have potential applications in drug delivery systems. The compound’s ability to undergo controlled chemical reactions makes it suitable for designing targeted drug release mechanisms.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives. Its photoreactive properties enable the development of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The primary mechanism of action of 2-(9-Oxoxanthen-2-yl)propionic Acid involves its ability to generate a strong base upon exposure to UV light. This photodecarboxylation reaction releases a base, which can then initiate polymerization or other chemical reactions. The molecular targets include the functional groups in the polymer matrix, leading to the formation of cross-linked networks or other polymer structures.
Comparison with Similar Compounds
Xanthone: The parent compound of 2-(9-Oxoxanthen-2-yl)propionic Acid, known for its use in organic synthesis and as a building block for various derivatives.
Fluorescein: A xanthene derivative widely used as a fluorescent dye in biological research.
Eosin: Another xanthene derivative used as a dye in histology and as a pH indicator.
Uniqueness: this compound is unique due to its ability to act as a photobase generator. This property distinguishes it from other xanthene derivatives, which may not exhibit the same level of photoreactivity. Its applications in polymer chemistry and materials science further highlight its distinctiveness compared to other similar compounds.
Properties
IUPAC Name |
2-(9-oxoxanthen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14/h2-9H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCZCZDAPBGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952497 | |
Record name | 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30087-33-3 | |
Record name | α-Methyl-9-oxo-9H-xanthene-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30087-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Oxoxanthen-2-yl-alpha-propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030087333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9-Oxoxanthen-2-yl)propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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